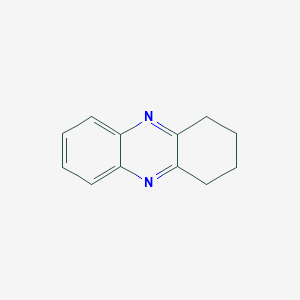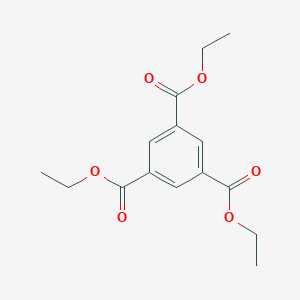
Triethyl benzene-1,3,5-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl benzene-1,3,5-tricarboxylate is a chemical compound with the molecular formula C15H18O6 . It has an average mass of 294.300 Da and a monoisotopic mass of 294.110352 Da . It is also known by other names such as 1,3,5-Benzenetricarboxylic acid, triethyl ester .
Synthesis Analysis
The synthesis of Triethyl benzene-1,3,5-tricarboxylate can be achieved through the reaction of ethyl propiolate under an argon atmosphere . The reaction was completed within 2 hours, producing a mixture of 1,2,4- and 1,3,5-isomers in a 97:3 molar ratio .Molecular Structure Analysis
The molecular structure of Triethyl benzene-1,3,5-tricarboxylate consists of a benzene ring with three ethyl ester groups attached to it .Chemical Reactions Analysis
Triethyl benzene-1,3,5-tricarboxylate can participate in various chemical reactions. For instance, it can react with propargyl alcohol to yield triprop-2-ynyl benzene-1,3,5-tricarboxylate . It can also form supramolecular polymers when mixed with conventional BTA-based supramolecular polymers .Physical And Chemical Properties Analysis
Triethyl benzene-1,3,5-tricarboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 385.9±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a flash point of 168.4±22.4 °C and an index of refraction of 1.509 .Applications De Recherche Scientifique
Materials Science
- Synthesis of Yttrium Trimesates : This compound has been used to synthesize yttrium trimesates with open frameworks, which are important in materials science for creating new types of materials with specific properties .
Supercapacitors
- Electrode Material : A study mentioned the synthesis of a copper metal-organic framework with mixed phases using benzene-1,3,5-tricarboxylate as an electrode material for supercapacitors .
Chemical Synthesis
- Chiral Azoaromatic Dendrimeric Systems : It has been used in the synthesis of chiral azoaromatic dendrimeric systems, which are significant in various chemical synthesis processes .
Metal-Organic Frameworks
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
triethyl benzene-1,3,5-tricarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-4-19-13(16)10-7-11(14(17)20-5-2)9-12(8-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGOWZRHSOJOLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280588 |
Source


|
| Record name | Triethyl benzene-1,3,5-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4105-92-4 |
Source


|
| Record name | Triethyl trimesate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethyl benzene-1,3,5-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the structural characteristics of Triethyl benzene-1,3,5-tricarboxylate and how was its structure determined?
A1: Triethyl benzene-1,3,5-tricarboxylate (C15H18O6) is a non-chiral molecule. [] While it was first synthesized in 1868, its full low-temperature structure was determined relatively recently using single-crystal X-ray diffraction. This analysis revealed that the compound crystallizes in the chiral space group P65 (or P61). []
Q2: Can Triethyl benzene-1,3,5-tricarboxylate be produced through catalytic reactions, and if so, what type of catalyst and reaction conditions are employed?
A2: Yes, Triethyl benzene-1,3,5-tricarboxylate can be generated through the catalytic cyclotrimerization of ethyl propiolate. [] This reaction utilizes a dinuclear xanthene-bridged bis(iminopyridine) di-nickel complex (Ni2(L)(DPA)) as the catalyst. [] Research indicates that a catalyst loading of 5 mol% leads to the complete conversion of ethyl propiolate to benzene products, with Triethyl benzene-1,3,5-tricarboxylate being a major product alongside Triethyl benzene-1,2,4-tricarboxylate. [] This reaction proceeds efficiently at room temperature. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

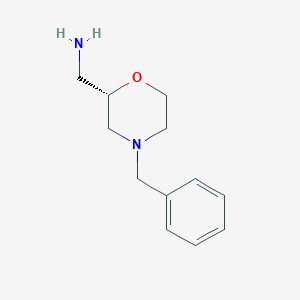
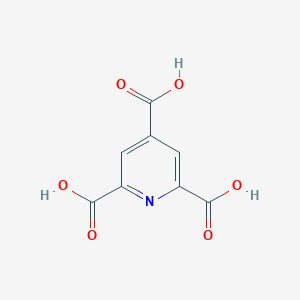
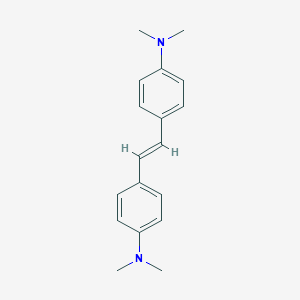
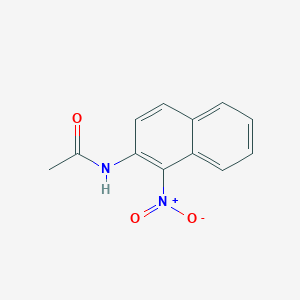
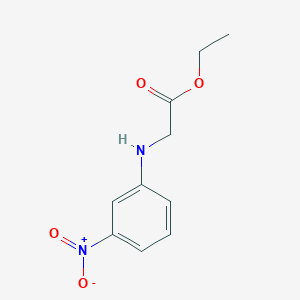
![1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene](/img/structure/B181555.png)
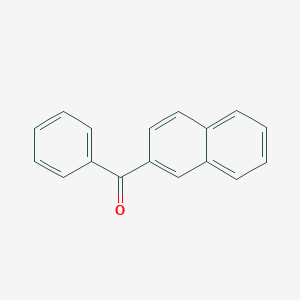
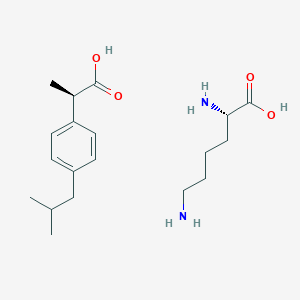
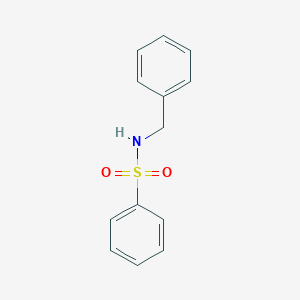
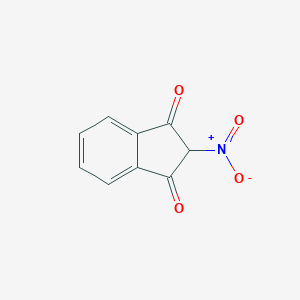
![1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione](/img/structure/B181561.png)
![2-Phenylimidazo[1,2-a]pyridine](/img/structure/B181562.png)

